molecular formula C6H6FNS B162622 2-Amino-4-fluorobenzenethiol CAS No. 131105-89-0

2-Amino-4-fluorobenzenethiol

Cat. No.: B162622
CAS No.: 131105-89-0
M. Wt: 143.18 g/mol
InChI Key: MAOTUJPKBAIACF-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS It is a derivative of benzenethiol, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobenzenethiol typically involves the introduction of the amino and fluorine groups onto the benzenethiol framework. One common method includes the nucleophilic aromatic substitution of a fluorine atom onto a pre-existing aminobenzenethiol compound. This can be achieved through the reaction of 2-aminobenzenethiol with a fluorinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The process generally requires stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize the production efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced sulfur-containing species.

    Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.

    Substitution: Various halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, reduced sulfur species.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

2-Amino-4-fluorobenzenethiol is utilized in several scientific research areas, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-4-fluorobenzenethiol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity. The thiol group can participate in redox reactions, affecting cellular processes and enzyme activities.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzenethiol
  • 2-Amino-4-bromobenzenethiol
  • 2-Amino-4-iodobenzenethiol

Comparison: 2-Amino-4-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-4-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOTUJPKBAIACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455300
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131105-89-0
Record name 2-amino-4-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-5-fluoronitrobenzene (1.81 g, 10.31 mmol) dissolved in 30 mL of deionized water at room temperature was added sodium sulfide nonahydrate (9.90 g, 41.24 mmol) in a single portion. The resulting solution was heated to reflux and stirred under nitrogen for 32 hours. The resulting light yellow solution was then cooled to room temperature and was washed with 5×50 mL of ethyl acetate. The organic phase was dried over anhydrous magnesium sulfate, filtered, and evaporated to yield a yellow oil. The crude material was purified by flash chromatography eluting with CH2Cl2:MeOH=10:1 to yield 0.36 g (25%) of the title compound. MS (m/z, ES+): 144.0 (M+1, 100%); IR (KBr): 3430, 3340, 1615, 1573, 1482, 1281, 1248, 1172, 1124, 1044, 975, 840, 792 cm−1; 1H NMR (300 MHz, ppm, DMSO-d6) δ: 6.89 (dt, 1H), 6.50 (dd, 1H), 6.21 (dt, 1H), 5.80 (br s, 2H).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-methylbenzo[d]thiazole (1.2 g, 7.18 mmol) in ethylene glycol and NaOH (5N, 2 ml) was degassed under N2 for 10 min, then refluxed at 129° C. for 3 hours. The solution was cooled to 0° C. and then acidified to pH 3˜4 using c. HCl. The mixture was extracted with EtOAc (2×50 ml). The organic layer was washed with brine and dried with Na2SO4 and concentrated in vacuo. The crude residue (1.01 g, 98%) was used directly in the next step without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-fluorobenzenethiol
Reactant of Route 2
2-Amino-4-fluorobenzenethiol
Reactant of Route 3
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Reactant of Route 4
2-Amino-4-fluorobenzenethiol
Reactant of Route 5
2-Amino-4-fluorobenzenethiol
Reactant of Route 6
2-Amino-4-fluorobenzenethiol

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